5-Chloro-2-nitrobenzonitrile
Overview
Description
5-Chloro-2-nitrobenzonitrile: is an organic compound with the molecular formula C7H3ClN2O2 and a molecular weight of 182.56 g/mol . It is a derivative of benzonitrile, characterized by the presence of a chlorine atom at the 5-position and a nitro group at the 2-position on the benzene ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Chloro-2-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 5-chlorobenzonitrile using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .
Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of 5-chlorobenzonitrile with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions:
Reduction: 5-Chloro-2-nitrobenzonitrile can undergo reduction reactions to form 5-chloro-2-aminobenzonitrile.
Common Reagents and Conditions:
Reduction: Stannous chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Reduction: 5-Chloro-2-aminobenzonitrile.
Substitution: Substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Chloro-2-nitrobenzonitrile is used as a building block in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry .
Biology: In biological research, it is used as a precursor for the synthesis of bioactive molecules that can be used to study enzyme inhibition and receptor binding .
Medicine: This compound is an intermediate in the synthesis of pharmaceuticals, including drugs with antibacterial and antimalarial properties .
Industry: In the agrochemical industry, this compound is used in the production of herbicides and insecticides.
Mechanism of Action
The mechanism of action of 5-chloro-2-nitrobenzonitrile is primarily related to its ability to undergo chemical transformations that lead to the formation of bioactive compounds. These bioactive compounds can interact with specific molecular targets, such as enzymes or receptors, to exert their effects. For example, the reduction product, 5-chloro-2-aminobenzonitrile, can inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity.
Comparison with Similar Compounds
- 2-Chloro-5-nitrobenzonitrile
- 3-Chloro-6-nitrobenzonitrile
- 4-Chloro-3-nitrobenzonitrile
Comparison: 5-Chloro-2-nitrobenzonitrile is unique due to the specific positioning of the chlorine and nitro groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different reactivity patterns and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of specific target molecules.
Properties
IUPAC Name |
5-chloro-2-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2/c8-6-1-2-7(10(11)12)5(3-6)4-9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWJUEZFOUOUEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188219 | |
Record name | 5-Chloro-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34662-31-2 | |
Record name | 5-Chloro-2-nitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34662-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-nitrobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034662312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-2-nitrobenzonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310024 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Chloro-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-2-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.378 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-Chloro-2-nitrobenzonitrile in the synthesis of folate antagonists?
A1: this compound serves as a crucial starting material in synthesizing a variety of 2,4-diaminoquinazoline derivatives, some of which demonstrate potent antifolate activity. [, , , , ] This compound readily reacts with various nucleophiles, such as mercaptoheterocycles or thiophenols, to introduce substituents at the 5-position. [, , ] Subsequent reduction of the nitro group and cyclization with chloroformamidine hydrochloride yield the desired 2,4-diaminoquinazoline core. [, , ]
Q2: How does the structure of this compound contribute to its reactivity?
A2: The presence of both the electron-withdrawing nitro group and the chlorine atom in the molecule influences its reactivity. The nitro group at the 2-position activates the molecule towards nucleophilic aromatic substitution reactions, allowing for the introduction of various substituents at the 5-position, which is crucial for building diverse quinazoline analogs. [, , ]
Q3: Has the crystal structure of this compound been determined, and if so, what insights does it provide?
A3: Yes, the crystal structure of this compound has been elucidated. [] Interestingly, the structure reveals a short intramolecular distance between one of the nitro oxygen atoms and the adjacent nitrile carbon atom. [] This observation, coupled with molecular distortions, suggests a potential for intramolecular nucleophilic attack by the oxygen atom on the electrophilic nitrile carbon. [] This structural feature could be relevant for understanding its reactivity and potential for further modifications.
Q4: Are there any Structure-Activity Relationship (SAR) studies related to this compound derivatives as antifolates?
A4: While the provided research primarily focuses on the synthesis and initial biological evaluation of various 2,4-diaminoquinazoline derivatives derived from this compound, several studies highlight the impact of structural modifications on the biological activity of the resulting compounds. For example, researchers observed that introducing specific arylthio substituents at the 6-position of the quinazoline ring leads to potent antimalarial and antibacterial effects. [] This finding underscores the importance of the substituent at the 6-position, which originates from modifications introduced at the 5-position of this compound during the synthesis process. Further research exploring a broader range of substituents and their impact on biological activity is necessary to establish comprehensive SAR.
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